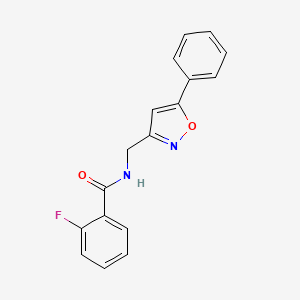

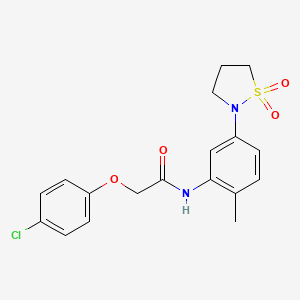

2-fluoro-N-((5-phenylisoxazol-3-yl)methyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-fluoro-N-((5-phenylisoxazol-3-yl)methyl)benzamide” is a complex organic compound. It contains an isoxazole ring, which is a five-membered heterocyclic moiety with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives are known for their wide spectrum of biological activities and therapeutic potential .

Chemical Reactions Analysis

The chemical reactions involving “2-fluoro-N-((5-phenylisoxazol-3-yl)methyl)benzamide” would depend on the specific conditions and reagents used. Isoxazole derivatives are known to participate in a variety of reactions, and the substitution of various groups on the isoxazole ring can impart different reactivity .

Aplicaciones Científicas De Investigación

Antitumor Activity

Fluorinated benzothiazoles, structurally related to the compound of interest, have been shown to possess potent antitumor properties. For example, fluorinated 2-(4-aminophenyl)benzothiazoles are noted for their cytotoxicity in vitro in certain human breast cancer cell lines without exhibiting toxicity against nonmalignant cells. This selective cytotoxicity highlights the potential of these compounds in cancer therapy, with specific fluorinated derivatives undergoing pharmaceutical and preclinical development due to their promising broad-spectrum antitumor activity (Hutchinson et al., 2001).

Antimicrobial Applications

Another avenue of research involves the antimicrobial properties of fluorobenzamides. New derivatives bearing a fluorine atom have been synthesized and shown significant antimicrobial activity against various bacterial and fungal strains. The presence of a fluorine atom enhances the antimicrobial efficacy of these compounds, underscoring the importance of fluorination in the development of new antimicrobial agents (Desai et al., 2013).

Radiosynthesis and Imaging Applications

Fluorine-18 labeled benzamide analogues, which may share structural similarities with the compound , have been synthesized for imaging the sigma2 receptor status of solid tumors using positron emission tomography (PET). These compounds exhibit high tumor uptake and acceptable tumor/normal tissue ratios, demonstrating their potential as imaging agents in cancer diagnosis and therapy evaluation (Tu et al., 2007).

Metabolic and Mechanistic Insights

Research on fluorinated benzothiazoles, akin to the subject compound, has revealed that their antiproliferative activity against cancer cells derives from their metabolism and subsequent binding to macromolecules within sensitive cells. This process involves induction of and metabolism by cytochrome P450 1A1, with fluorinated derivatives showing an ability to be metabolized into reactive species that bind covalently to cellular macromolecules, a crucial step in exerting their cytotoxic effects (Brantley et al., 2004).

Mecanismo De Acción

Target of action

Isoxazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Benzamide derivatives also have a wide range of biological activities .

Mode of action

The mode of action of isoxazole and benzamide derivatives can vary greatly depending on the specific compound and its structure. They can interact with a variety of targets in the body, leading to different biological effects .

Biochemical pathways

Isoxazole and benzamide derivatives can affect a variety of biochemical pathways, again depending on the specific compound and its structure .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of isoxazole and benzamide derivatives can vary greatly depending on the specific compound and its structure .

Result of action

The molecular and cellular effects of isoxazole and benzamide derivatives can vary greatly depending on the specific compound and its structure .

Action environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of isoxazole and benzamide derivatives .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-fluoro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O2/c18-15-9-5-4-8-14(15)17(21)19-11-13-10-16(22-20-13)12-6-2-1-3-7-12/h1-10H,11H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCZRDWLMLNDQQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-((5-phenylisoxazol-3-yl)methyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2714895.png)

![benzyl 2-(8-cyclohexyl-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2714897.png)

![8-(5-chloro-2-methoxyphenyl)-1,7-dimethyl-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2714903.png)

![N-[2-amino-4-bromo-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B2714910.png)

![(Z)-2-Cyano-3-(4-cyanophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2714911.png)

![2-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)propyl-(2-methylpropyl)amino]ethanesulfonyl fluoride](/img/structure/B2714913.png)

![2-(4-chlorophenoxy)-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2714915.png)